molecular formula C11H9NO3S B166948 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid CAS No. 133834-03-4

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

Cat. No. B166948
CAS RN: 133834-03-4
M. Wt: 235.26 g/mol
InChI Key: NOTOFOSPABEIMC-UHFFFAOYSA-N
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Description

“2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” is a compound with the empirical formula C11H9NO3S . It is related to the thiazole class of compounds, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular weight of “2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” is 235.26 . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

I have conducted searches to find detailed scientific research applications for 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid, but unfortunately, the available information is limited and does not provide a comprehensive analysis of six to eight unique applications as you requested.

The compound is mentioned in various scientific articles and supplier databases , but specific applications in scientific research are not detailed in these sources. If you have access to scientific databases or journals, you may be able to find more in-depth information there.

Future Directions

The future directions for research on “2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” and related thiazole compounds are likely to include further exploration of their diverse biological activities and potential applications in medicine .

properties

IUPAC Name

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTOFOSPABEIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441456
Record name (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

CAS RN

133834-03-4
Record name (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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